Naphthalen-1-yl diphenylcarbamate
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Overview
Description
Naphthalen-1-yl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a diphenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl diphenylcarbamate typically involves the reaction of naphthalen-1-ylamine with diphenyl carbonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include this compound oxide, naphthalen-1-ylamine, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Naphthalen-1-yl diphenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of naphthalen-1-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and processes within the cell.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl phenylcarbamate
- Naphthalen-1-yl methylcarbamate
- Naphthalen-1-yl ethylcarbamate
Uniqueness
Naphthalen-1-yl diphenylcarbamate is unique due to the presence of two phenyl groups attached to the carbamate moiety. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H17NO2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
naphthalen-1-yl N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H |
InChI Key |
JEDBJEJNRGSCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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